O-Prop-2-ynyl-hydroxylamine
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Overview
Description
O-Prop-2-ynyl-hydroxylamine: is a chemical compound with the molecular formula C3H5NO It is an aminoxide alkyne compound, characterized by the presence of a hydroxylamine group attached to a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Prop-2-ynyl-hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-prop-2-ynyloxy-isoindole-1,3-dione with hydrazine monohydrate in dichloromethane (CH2Cl2) at room temperature for 20 hours . This method yields this compound hydrochloride as a product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-Prop-2-ynyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
O-Prop-2-ynyl-hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which O-Prop-2-ynyl-hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can facilitate the formation of C–N, N–N, O–N, and S–N bonds through nucleophilic attack, leading to the formation of various products. This compound can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .
Comparison with Similar Compounds
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-Dinitrophenylhydroxylamine (DPH)
Comparison: O-Prop-2-ynyl-hydroxylamine is unique due to its prop-2-ynyl group, which imparts distinct reactivity compared to other hydroxylamine derivatives. For example, DPPH and HOSA are known for their electrophilic aminating properties, but the presence of the prop-2-ynyl group in this compound allows for additional reactivity, such as participation in cycloaddition reactions and the formation of heterocyclic compounds .
Properties
IUPAC Name |
O-prop-2-ynylhydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXYLWBJMISBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444234 |
Source
|
Record name | O-Prop-2-ynyl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4616-54-0 |
Source
|
Record name | O-Prop-2-ynyl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(prop-2-yn-1-yl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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